7S,8R,17S-RctR1
Overview
Description
Resolvin conjugate in tissue regeneration 1 (RCTR1) is a specialized pro-resolving mediator derived from docosahexaenoic acid. It plays a crucial role in resolving inflammation and promoting tissue regeneration. RCTR1 is biosynthesized by human macrophages and apoptotic polymorphonuclear neutrophils and has been identified in human spleen and bone marrow .
Preparation Methods
Synthetic Routes and Reaction Conditions
RCTR1 is synthesized from docosahexaenoic acid through a series of enzymatic reactions. The process involves lipoxygenase-mediated oxidation of docosahexaenoic acid to 7(S)-8-epoxy-17(S)-hydroxydocosahexaenoic acid, which is then conjugated to glutathione . The reaction conditions typically involve isolated human macrophages and apoptotic polymorphonuclear neutrophils.
Industrial Production Methods
Industrial production of RCTR1 is not widely documented, but it would likely involve large-scale enzymatic synthesis using bioreactors to culture the necessary cells and enzymes. The process would need to ensure high purity and yield, possibly through advanced purification techniques like high-performance liquid chromatography.
Chemical Reactions Analysis
Types of Reactions
RCTR1 undergoes various biochemical reactions, including:
Oxidation: Initial oxidation of docosahexaenoic acid by lipoxygenase.
Conjugation: Conjugation with glutathione to form the final product.
Common Reagents and Conditions
Lipoxygenase: Enzyme used for oxidation.
Glutathione: Used for conjugation.
Human macrophages and apoptotic polymorphonuclear neutrophils: Cellular environment for the reactions.
Major Products
The major product of these reactions is RCTR1 itself, which is a conjugate of docosahexaenoic acid and glutathione.
Scientific Research Applications
RCTR1 has a wide range of applications in scientific research:
Chemistry: Studied for its unique biochemical properties and synthesis pathways.
Biology: Investigated for its role in inflammation resolution and tissue regeneration.
Medicine: Potential therapeutic applications in treating inflammatory diseases and promoting tissue repair.
Mechanism of Action
RCTR1 exerts its effects by interacting with specific molecular targets and pathways:
Comparison with Similar Compounds
RCTR1 is unique among specialized pro-resolving mediators due to its specific conjugation with glutathione. Similar compounds include:
Resolvin D1: Another pro-resolving mediator derived from docosahexaenoic acid.
Maresin 1: Derived from docosahexaenoic acid and involved in inflammation resolution.
Protectin D1: Also derived from docosahexaenoic acid, with anti-inflammatory properties.
RCTR1 stands out due to its specific role in tissue regeneration and its unique synthesis pathway involving glutathione conjugation .
Properties
IUPAC Name |
(4Z,7S,8R,9E,11E,13Z,15E,17S,19Z)-8-[(2R)-2-[[(4S)-4-amino-4-carboxybutanoyl]amino]-3-(carboxymethylamino)-3-oxopropyl]sulfanyl-7,17-dihydroxydocosa-4,9,11,13,15,19-hexaenoic acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C32H47N3O10S/c1-2-3-9-14-23(36)15-10-6-4-5-7-12-17-27(26(37)16-11-8-13-18-29(39)40)46-22-25(31(43)34-21-30(41)42)35-28(38)20-19-24(33)32(44)45/h3-12,15,17,23-27,36-37H,2,13-14,16,18-22,33H2,1H3,(H,34,43)(H,35,38)(H,39,40)(H,41,42)(H,44,45)/b6-4-,7-5+,9-3-,11-8-,15-10+,17-12+/t23-,24-,25-,26-,27+/m0/s1 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ISXZTIZZJJNZGD-OWUNPOTOSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC=CCC(C=CC=CC=CC=CC(C(CC=CCCC(=O)O)O)SCC(C(=O)NCC(=O)O)NC(=O)CCC(C(=O)O)N)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC/C=C\C[C@@H](/C=C/C=C\C=C\C=C\[C@H]([C@H](C/C=C\CCC(=O)O)O)SC[C@@H](C(=O)NCC(=O)O)NC(=O)CC[C@@H](C(=O)O)N)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H47N3O10S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
665.8 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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